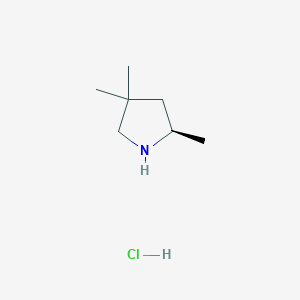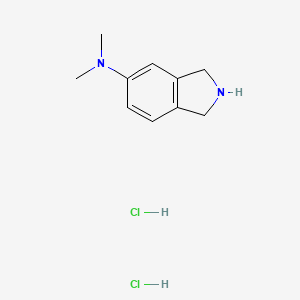![molecular formula C12H20ClNO2 B13522383 Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is a chemical compound with a unique structure characterized by its dispiro arrangement
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dispiro structure and the introduction of the amino and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology
In biology, this compound may be used in studies related to enzyme interactions and protein binding. Its structural features allow it to interact with biological macromolecules, making it useful in biochemical research.
Medicine
In medicine, methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In industry, this compound may be used in the development of new materials or as a reagent in chemical processes. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate
- 8-Aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride
Uniqueness
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is unique due to its specific dispiro structure and the presence of both amino and carboxylate groups. This combination of features gives it distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C12H20ClNO2 |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-10(14)8-2-11(3-8)6-12(7-11)4-9(13)5-12;/h8-9H,2-7,13H2,1H3;1H |
InChIキー |
ZSWURNCCVHBHRC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2(C1)CC3(C2)CC(C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


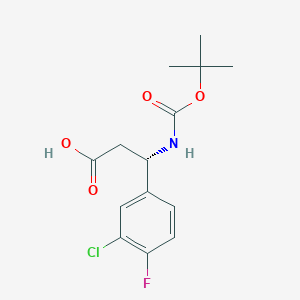
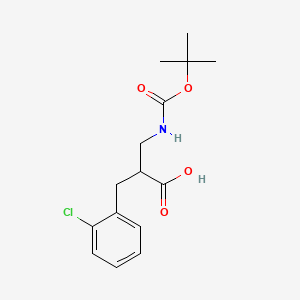
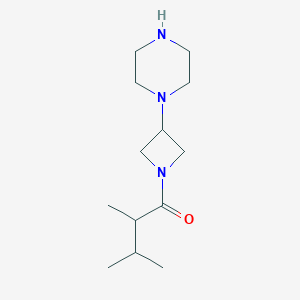
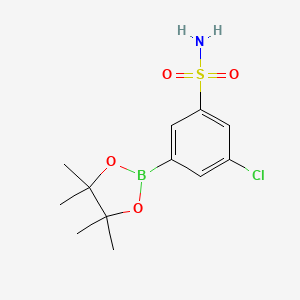
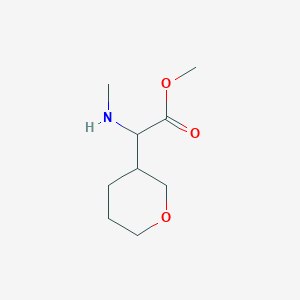
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
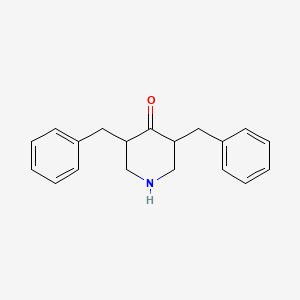
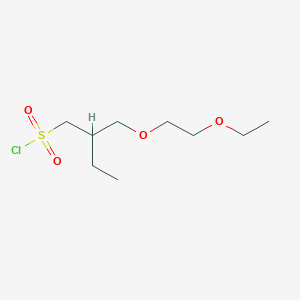
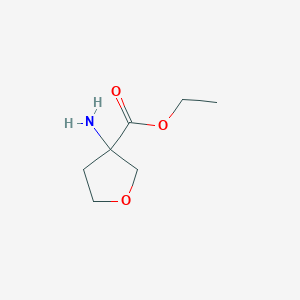
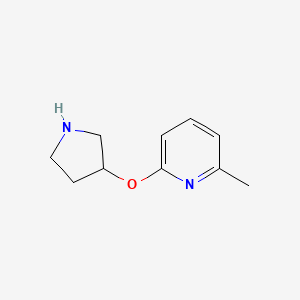

![Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
